(2-Methylindazol-3-yl)methanamine
Description
(2-Methylindazol-3-yl)methanamine is a heterocyclic organic compound featuring an indazole core substituted with a methyl group at position 2 and a methanamine (-CH₂NH₂) moiety at position 2. Indazole derivatives are of significant interest in medicinal chemistry due to their structural similarity to purines and their ability to interact with biological targets such as kinases and neurotransmitter receptors.
Properties
IUPAC Name |
(2-methylindazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12-9(6-10)7-4-2-3-5-8(7)11-12/h2-5H,6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNALIMAKLEYDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylindazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the indazole core. The methanamine group can be introduced through reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Methylindazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized indazole derivatives .
Scientific Research Applications
(2-Methylindazol-3-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Research focuses on its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (2-Methylindazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Structural Comparison
Key Observations :
Physicochemical Properties
Table 2: Solubility and Stability Trends
Notes:
- Methanamine derivatives generally exhibit solubility trends influenced by substituents. For example, the hydrochloride salt form of [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine shows high aqueous solubility due to ionic character .
- Solubility data for methylamine derivatives in polar solvents like ethanol align with trends observed in , where methanamine solubility decreases with larger aromatic substituents .
Key Findings :
- Agrochemical Potential: Benzimidazole-methanamine derivatives with chlorophenyl groups exhibit phytotoxic effects, suggesting utility as herbicides .
- Toxicity Gaps : Both 2-Methylimidazole and this compound lack comprehensive toxicological profiles, highlighting a research need .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
